3-Ethyl-4-iodoaniline
Overview
Description
3-Ethyl-4-iodoaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an ethyl group at the third position and an iodine atom at the fourth position on the benzene ring, with an amino group (-NH2) attached to the benzene ring. The molecular formula of this compound is C8H10IN.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-iodoaniline can be achieved through various methods, including:
Nitration and Reduction: One common method involves the nitration of 3-ethyl-4-iodobenzene to form 3-ethyl-4-iodonitrobenzene, followed by reduction to yield this compound.
Direct Amination: Another method involves the direct amination of 3-ethyl-4-iodobenzene using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-4-iodoaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The iodine atom can be reduced to form 3-ethyl-4-aminobenzene.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-ethyl-4-iodonitrobenzene.
Reduction: Formation of 3-ethyl-4-aminobenzene.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Ethyl-4-iodoaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated anilines on biological systems and their potential as bioactive molecules .
Medicine: this compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Ethyl-4-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ethyl group on the benzene ring influence the compound’s reactivity and binding affinity. The amino group can form hydrogen bonds with target molecules, enhancing its biological activity .
Comparison with Similar Compounds
3-Ethyl-4-bromoaniline: Similar structure but with a bromine atom instead of iodine.
3-Ethyl-4-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
3-Ethyl-4-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: 3-Ethyl-4-iodoaniline is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties, such as higher molecular weight and different reactivity compared to its bromo, chloro, and fluoro counterparts .
Properties
IUPAC Name |
3-ethyl-4-iodoaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHPTBRVHDZITR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318801 | |
Record name | 3-Ethyl-4-iodobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
337980-54-8 | |
Record name | 3-Ethyl-4-iodobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=337980-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-4-iodobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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